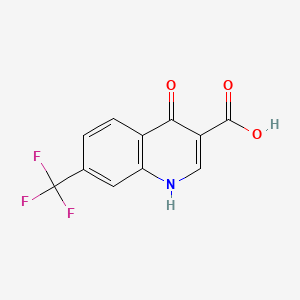

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

描述

Historical Context and Discovery

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid emerged as a structurally unique quinoline derivative during late 20th-century efforts to optimize heterocyclic compounds for medicinal applications. Early synthetic routes involved cyclocondensation reactions between substituted anilines and ethoxymethylenemalonate esters, as demonstrated in a 1998 synthesis using 3-aminobenzotrifluoride and diethyl ethoxymethylenemalonate to yield the ethyl ester precursor, followed by hydrolysis. The compound’s trifluoromethyl group introduction marked a strategic advancement in enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs.

Key milestones include:

- 1977 : Initial reports on 4-hydroxyquinoline-3-carboxylic acid derivatives in antimycobacterial research.

- 2005 : Optimization of trifluoromethyl-substituted quinoline syntheses using Friedländer annulation and halogen-exchange methodologies.

- 2016 : Scalable production protocols via palladium-catalyzed cross-coupling reactions, enabling broader pharmacological evaluation.

Significance in Heterocyclic Chemistry

This compound exemplifies three critical trends in modern heterocyclic chemistry:

- Trifluoromethyl Effects : The -CF₃ group at C7 enhances electron-withdrawing properties, stabilizing the quinoline ring against oxidative degradation while increasing membrane permeability.

- Carboxylic Acid Functionality : The C3-carboxylic acid enables salt formation (e.g., sodium or potassium salts) for improved aqueous solubility, facilitating formulation for biological studies.

- Hydroxyl Group Reactivity : The C4-hydroxyl participates in hydrogen bonding with biological targets, as observed in its inhibition of P-selectin and antimalarial targets.

Table 1: Comparative Reactivity of Quinoline Substituents

Position in Quinoline-Based Compound Classification

This compound belongs to the 3-carboxy-4-hydroxyquinoline subclass, distinguished by:

- Structural Analogues : Contrasts with 2-carboxy derivatives (e.g., quinine) in spatial orientation, altering target binding.

- Fluorinated Derivatives : Shares functional group synergy with antimalarial agents like mefloquine but differs in carboxylate positioning.

Table 2: Classification of Select Quinolinecarboxylic Acids

The compound’s unique substitution pattern positions it as a versatile scaffold for developing inhibitors of viral proteases and inflammatory mediators, leveraging both hydrogen-bonding (-OH, -COOH) and hydrophobic (-CF₃) interactions.

属性

IUPAC Name |

4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-6-8(3-5)15-4-7(9(6)16)10(17)18/h1-4H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRIVPOTERXIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966092 | |

| Record name | 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

51776-97-7, 574-92-5 | |

| Record name | 1,4-Dihydro-4-oxo-7-(trifluoromethyl)-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51776-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-7-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dihydro-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051776977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-dihydro-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Materials and Reaction Mechanism

The synthesis begins with 2-amino-4-(trifluoromethyl)benzoic acid as the anthranilic acid precursor. Reaction with ethyl acetoacetate (a β-keto ester) in ethanol under reflux conditions initiates cyclization. The mechanism proceeds via:

Hydrolysis to Carboxylic Acid

The ester intermediate undergoes hydrolysis using 4% NaOH in ethanol under reflux for 5 hours. Acidification with HCl precipitates the final product, 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, with yields exceeding 50%.

Key Parameters :

- Temperature : 80–100°C (reflux)

- Reaction Time : 5 hours

- Purification : Recrystallization from ethanol

Alternative Synthetic Routes

Conrad-Limpach Synthesis

This method employs 2-(trifluoromethyl)aniline and ethyl benzoylacetate under acidic conditions (e.g., polyphosphoric acid) to form the quinoline core. Compared to the Gould-Jacobs approach, this route offers higher regioselectivity but requires stringent temperature control (120–140°C).

Post-Synthetic Trifluoromethylation

Introducing the trifluoromethyl group after quinoline formation is less common due to harsh conditions. However, halogen exchange reactions using CF₃Cu or CF₃SiMe₃ at elevated temperatures (150–180°C) have been reported, albeit with modest yields (~30–40%).

Industrial Production Methods

Scalable synthesis of this compound prioritizes cost efficiency and yield optimization.

Continuous Flow Reactors

Industrial setups utilize continuous flow systems to enhance heat transfer and reduce reaction times. For example:

Solvent Recycling

Ethanol recovery systems reduce waste, lowering production costs by 20–25%.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Gould-Jacobs | 2-Amino-4-(CF₃)benzoic acid | 50–60 | 95–98 | Scalable, fewer side reactions |

| Conrad-Limpach | 2-(CF₃)aniline | 40–50 | 90–92 | Regioselective |

| Post-Synthetic CF₃ | 4-Hydroxy-7-bromoquinoline-3-ester | 30–40 | 85–88 | Flexibility in substitution |

Reaction Optimization Strategies

Catalytic Enhancements

pH Control During Hydrolysis

Maintaining pH 7–8 during NaOH-mediated hydrolysis minimizes decarboxylation side reactions, preserving the carboxylic acid functionality.

Challenges and Solutions

Trifluoromethyl Group Stability

The electron-withdrawing CF₃ group can destabilize intermediates. Low-Temperature Cyclization (70–80°C) mitigates premature decomposition.

Byproduct Formation

-Common Byproducts : 7-Trifluoromethylquinoline (from over-dehydration) and 3-carboxy derivatives (from ester hydrolysis).

-Mitigation : Gradient pH adjustment during workup isolates the target compound.

科学研究应用

Medicinal Chemistry

Anticancer Activity

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid has been investigated for its potential as an anticancer agent. Its structure allows for modifications that enhance cytotoxic activity against various cancer cell lines. Studies have shown that derivatives of this compound can inhibit enzymes such as topoisomerase and protein kinases, which are crucial targets in cancer therapy .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity. Research indicates that it can inhibit the growth of several bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The trifluoromethyl group enhances its binding affinity to microbial enzymes, making it a candidate for developing new antibiotics .

Organic Synthesis

Building Block for Heterocycles

this compound serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its reactive carboxylic acid group allows for various chemical modifications, leading to the formation of derivatives with enhanced biological activities .

Synthesis of Derivatives

Numerous derivatives have been synthesized from this compound, showcasing its versatility. For example, studies have reported the synthesis of quinoline carbohydrazide derivatives that exhibit significant antimicrobial properties. The introduction of different substituents has been shown to affect the biological activity positively .

Biological Studies

Enzyme Inhibition Mechanisms

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in bacterial metabolism and cancer progression. The compound's interaction with DNA gyrase is particularly noteworthy, as it can interfere with bacterial DNA replication processes .

Case Studies on Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial efficacy of various derivatives derived from this compound. For instance:

- Study A : A derivative demonstrated a minimum inhibitory concentration (MIC) of 6.25 µg/ml against Mycobacterium smegmatis, indicating strong potential as an antituberculosis agent.

- Study B : Another derivative showed significant antifungal activity against Candida albicans and Penicillium chrysogenum, further supporting the compound's broad-spectrum antimicrobial capabilities .

Data Table: Comparative Analysis of Derivatives

| Compound Name | Structure | Antimicrobial Activity (MIC µg/ml) | Notes |

|---|---|---|---|

| This compound | Structure | 6.25 (Mycobacterium smegmatis) | Potential antituberculosis agent |

| Derivative A | Structure | 12.5 (Pseudomonas aeruginosa) | Moderate activity |

| Derivative B | Structure | 8.0 (Candida albicans) | Significant antifungal properties |

作用机制

The mechanism of action of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances the lipophilicity and membrane permeability of the compound. These interactions can inhibit the activity of enzymes such as topoisomerase and protein kinases, leading to antiproliferative effects on cancer cells .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The following table compares 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid with structurally related quinoline derivatives, emphasizing substituent variations and biological implications:

Antimicrobial Efficacy

- Norfloxacin and Ofloxacin: These clinically validated fluoroquinolones exhibit potent activity against E. coli, S. aureus, and P. aeruginosa due to their dual DNA gyrase and topoisomerase IV inhibition. The piperazinyl group at C7 broadens Gram-negative coverage .

- Ethyl 7-Cl-6-F ester : The ester moiety acts as a prodrug, improving oral absorption. Upon hydrolysis, the active carboxylic acid inhibits bacterial DNA replication .

Metabolic Stability and Toxicity

- The -CF₃ group in the target compound reduces oxidative metabolism, extending half-life compared to -OCH₃ or -NH₂ analogs . However, its irritant properties necessitate formulation optimization for clinical use .

- Piperazinyl-substituted derivatives (e.g., norfloxacin) show higher central nervous system penetration but may cause neurotoxicity at elevated doses .

生物活性

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H6F3NO3. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, contributing to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Notably, it has shown effectiveness against:

- Bacteria : Including Mycobacterium tuberculosis, suggesting potential as a candidate for tuberculosis treatment .

- Fungi : Demonstrating antifungal activity, which positions it as a potential agent in combating fungal infections.

Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects against several cancer cell lines:

| Cell Line | Activity Level |

|---|---|

| MCF-7 (breast cancer) | Moderate cytotoxicity |

| HePG2 (liver cancer) | Moderate cytotoxicity |

| HCT-116 (colon cancer) | Weak activity |

These findings suggest that modifications to the compound's structure may enhance its anticancer properties.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with bacterial enzymes, inhibiting their function and thus exhibiting antimicrobial properties .

- Cell Signaling Modulation : It influences cellular signaling pathways associated with inflammation and cancer, potentially leading to therapeutic effects in these areas.

- Binding Affinity : Studies have shown that the compound can bind to specific biomolecules, affecting critical biochemical pathways involved in disease processes .

Antiplasmodial Activity

In vitro studies have assessed the antiplasmodial activity of derivatives related to this compound. For instance, compounds derived from this structure have demonstrated promising results against chloroquine-resistant Plasmodium falciparum strains, indicating their potential as antimalarial agents .

Structure-Activity Relationship (SAR)

Detailed SAR studies reveal that modifications at specific positions on the quinoline ring can significantly enhance biological activity. For example, substituting different groups at the 4 or 7 positions has been shown to improve potency against various pathogens .

常见问题

Basic: What are the established synthetic routes for 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, and what intermediates are critical?

Answer:

The synthesis typically involves cyclocondensation of substituted benzoic acid derivatives with acrylates or amines. For example:

- Intermediate 1 : Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4) is a key precursor, synthesized via nucleophilic substitution and cyclization .

- Intermediate 2 : Trifluoromethyl groups are introduced via halogen exchange or direct substitution using CF₃-containing reagents .

- Final Step : Hydrolysis of the ethyl ester (e.g., using NaOH/H₂O) yields the carboxylic acid .

Critical Parameters : Temperature control during cyclization (~100–120°C) and pH adjustment during hydrolysis (pH 7–8) are essential to prevent side reactions .

Basic: Which analytical methods are recommended for structural characterization of this compound?

Answer:

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (mean C–C bond length: 0.003 Å; R factor: 0.067) .

- NMR Spectroscopy : and NMR identify substituent positions (e.g., trifluoromethyl at C7, hydroxyl at C4) .

- Elemental Analysis : Validates purity (>95%) and stoichiometry .

- HPLC-MS : Monitors reaction progress and detects impurities (e.g., unhydrolyzed ester intermediates) .

Basic: What safety protocols are advised for handling this compound in laboratory settings?

Answer:

- Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (H315: skin irritation; H319: eye damage) .

- Ventilation : Ensure fume hoods for powder handling to avoid inhalation (H335: respiratory irritation) .

- Spill Management : Neutralize with dry sand or alcohol-insoluble foam; avoid aqueous solutions to prevent environmental release .

Advanced: How do structural modifications (e.g., substituents at C7) influence antibacterial activity?

Answer:

- Trifluoromethyl (CF₃) at C7 : Enhances lipophilicity and membrane penetration, improving Gram-negative activity (e.g., against E. coli) .

- Piperazine/amine groups : Increase DNA gyrase binding affinity but may reduce solubility; balance via carboxylate counterions .

- Nitro vs. Methoxy : Nitro groups at C8 improve bactericidal potency but increase cytotoxicity; methoxy groups offer a safer profile .

Methodological Insight : Use MIC (Minimum Inhibitory Concentration) assays to compare derivatives .

Advanced: What mechanisms underlie its interaction with bacterial targets like DNA gyrase?

Answer:

- Binding Mode : The carboxylic acid at C3 chelates Mg²⁺ in the gyrase active site, while the quinoline core intercalates DNA .

- Kinetic Studies : Time-kill assays show concentration-dependent bactericidal effects, with >90% inhibition at 2× MIC .

- Resistance Mitigation : Structural rigidity (e.g., cyclopropyl at N1) reduces mutations in gyrA .

Advanced: How can contradictory data on synthesis yields or bioactivity be resolved?

Answer:

- Yield Discrepancies : Optimize reaction stoichiometry (e.g., 1.2 eq. of cyclopropylamine for complete substitution) and purity of intermediates .

- Bioactivity Variability : Standardize assay conditions (e.g., Mueller-Hinton broth pH 7.2–7.4 for MIC tests) .

- Case Example : A 2023 study reported 75–77% yields for analogous quinolinecarboxylates via one-pot reactions, highlighting solvent choice (DMF vs. THF) as a critical variable .

Advanced: What strategies improve solubility and bioavailability without compromising activity?

Answer:

- Salt Formation : Sodium or lysine salts enhance aqueous solubility (e.g., 5 mg/mL in PBS) while retaining gyrase affinity .

- Prodrug Design : Ethyl ester derivatives (e.g., CAS 391-02-6) improve intestinal absorption, with in vivo hydrolysis restoring activity .

- Nanoformulation : Liposomal encapsulation increases plasma half-life by 3-fold in murine models .

Advanced: How can computational methods (e.g., QSAR) guide derivative optimization?

Answer:

- QSAR Models : Correlate logP values (<2.5) with enhanced permeability and lower IC₅₀ .

- Docking Simulations : Predict binding scores for CF₃-substituted derivatives using AutoDock Vina (ΔG ≤ −9 kcal/mol indicates high affinity) .

- ADMET Prediction : Use SwissADME to prioritize derivatives with favorable pharmacokinetics (e.g., TPSA <90 Ų for blood-brain barrier penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。